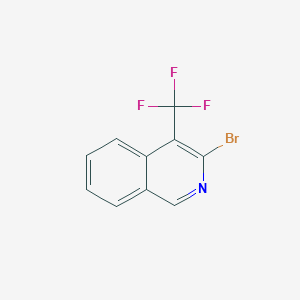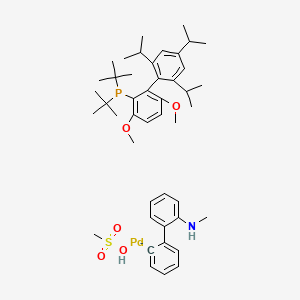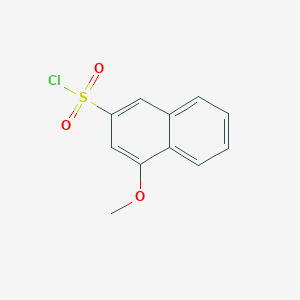
(4-Methoxybutyl)triphenylphosphonium Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxybutyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C23H26BrOP. It is a member of the triphenylphosphonium family, which is known for its applications in organic synthesis and as intermediates in various chemical reactions .
Métodos De Preparación
The synthesis of (4-Methoxybutyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-methoxybutyl bromide. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Análisis De Reacciones Químicas
(4-Methoxybutyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cycloaddition Reactions: It can undergo 1,3-dipolar cycloaddition reactions with azides to form triazoles.
Common reagents used in these reactions include azides, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(4-Methoxybutyl)triphenylphosphonium bromide has several applications in scientific research:
Biology: The compound is used in the study of biological systems, particularly in the investigation of mitochondrial function and dynamics.
Mecanismo De Acción
The mechanism of action of (4-Methoxybutyl)triphenylphosphonium bromide involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium moiety allows the compound to accumulate in the mitochondria due to the negative membrane potential. Once inside the mitochondria, it can exert its effects by interacting with mitochondrial proteins and disrupting their function, leading to apoptosis in cancer cells .
Comparación Con Compuestos Similares
(4-Methoxybutyl)triphenylphosphonium bromide can be compared with other similar compounds such as:
(4-Bromobutyl)triphenylphosphonium bromide: This compound has a similar structure but with a bromobutyl group instead of a methoxybutyl group.
(4-Carboxybutyl)triphenylphosphonium bromide: This compound has a carboxybutyl group and is used in the delivery of pro-apoptotic peptides into mitochondria.
The uniqueness of this compound lies in its methoxy group, which can influence its solubility, reactivity, and interaction with biological systems .
Propiedades
Fórmula molecular |
C23H26BrOP |
|---|---|
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
4-methoxybutyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C23H26OP.BrH/c1-24-19-11-12-20-25(21-13-5-2-6-14-21,22-15-7-3-8-16-22)23-17-9-4-10-18-23;/h2-10,13-18H,11-12,19-20H2,1H3;1H/q+1;/p-1 |
Clave InChI |
KMZUQFOWWCIPCL-UHFFFAOYSA-M |
SMILES canónico |
COCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



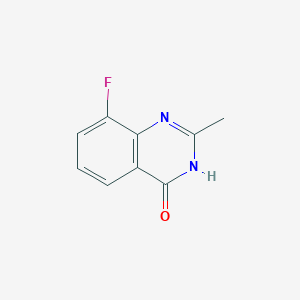

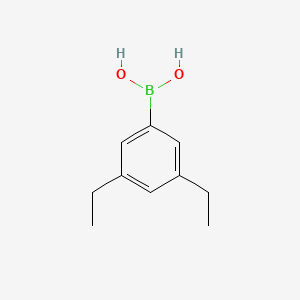
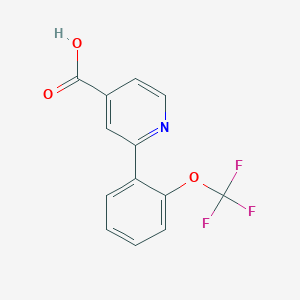
![Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B13912899.png)
![6-Isopropyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;dihydrochloride](/img/structure/B13912912.png)
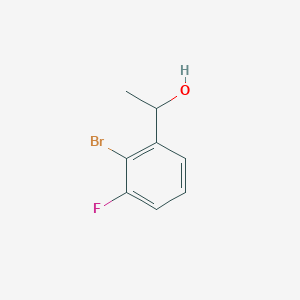

![Methyl[1-(3-methylpyridin-2-yl)ethyl]amine](/img/structure/B13912925.png)
